Ethyl 3-(2-cyanoethylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

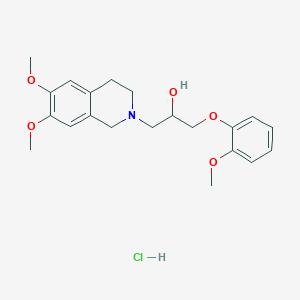

Ethyl 3-(2-cyanoethylamino)propanoate is a chemical compound with the CAS Number: 408507-47-1. It has a molecular weight of 170.21 . The IUPAC name for this compound is ethyl 3-[(2-cyanoethyl)amino]propanoate .

Molecular Structure Analysis

The InChI code for Ethyl 3-(2-cyanoethylamino)propanoate is1S/C8H14N2O2/c1-2-12-8(11)4-7-10-6-3-5-9/h10H,2-4,6-7H2,1H3 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis

As an ester, Ethyl 3-(2-cyanoethylamino)propanoate can undergo a variety of chemical reactions. For instance, esters can participate in condensation reactions similar to the aldol reaction called a Claisen Condensation .Physical And Chemical Properties Analysis

Ethyl 3-(2-cyanoethylamino)propanoate has a molecular weight of 170.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Synthesis Methods and Chemical Reactions

- Synthesis of Methyl Propanoate via Baeyer-Villiger Monooxygenases: This research outlines the use of Baeyer-Villiger monooxygenases (BVMOs) for the production of methyl propanoate, an important precursor for polymethyl methacrylates, demonstrating innovative approaches to synthesizing ester compounds (Hugo L van Beek et al., 2014).

- Enthalpies of Formation and Reaction Paths for Biofuels: This study examines the thermochemistry and kinetics of esters like ethyl propanoate, providing a basis for understanding the chemical properties and potential applications of similar ester compounds (A. El‐Nahas et al., 2007).

Bioactivity and Material Science Applications

- Synthesis and Bioactivity of Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates: This research highlights the synthesis and evaluation of novel compounds for antioxidant and anti-inflammatory activities, pointing to the potential bioactivity of structurally related compounds (K. Madhavi et al., 2017).

- N⋯π and O⋯π Interactions in Crystal Packing: This study focuses on the crystal packing interactions of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, providing insight into the molecular interactions and structural properties of ethyl 3-(2-cyanoethylamino)propanoate-related compounds (Zhenfeng Zhang et al., 2011).

Catalysis and Industrial Applications

- Catalysts for Methyl Propanoate Production: Describes a highly active and selective catalyst for producing methyl propanoate via methoxycarbonylation of ethene, relevant for understanding catalytic processes applicable to similar compounds (W. Clegg et al., 1999).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-(2-cyanoethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-12-8(11)4-7-10-6-3-5-9/h10H,2-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAQOZLQOPANTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2590231.png)

![1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea](/img/structure/B2590232.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)

![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)

![N,N-bis[3-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2590244.png)